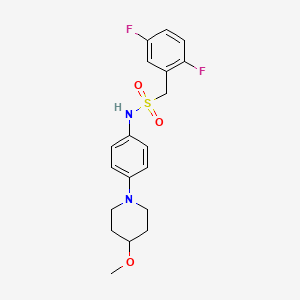

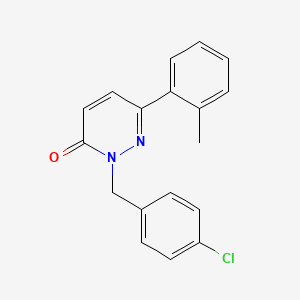

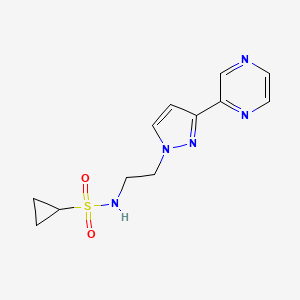

1-(2,5-difluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-difluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide, also known as DFP-10825, is a novel small molecule that has shown promising results in scientific research applications. It was first synthesized by a team of researchers at the University of Texas Southwestern Medical Center in Dallas, Texas, USA.

Aplicaciones Científicas De Investigación

Electrophilic Aromatic Formylation

Difluoro(phenylsulfanyl)methane derivatives have been utilized in electrophilic aromatic formylation, showing the potential for the formation of aromatic aldehydes from activated aromatic compounds. This method highlights a significant step in synthetic organic chemistry, providing a route to formylated products with good yields, which could be applied in various pharmaceutical and material science research (Betterley et al., 2018).

Friedel–Crafts-Type Alkylation

The use of bromodifluoro(phenylsulfanyl)methane for Friedel–Crafts-type alkylation through α-fluorocarbocations has been demonstrated. This methodology facilitates the synthesis of thioesters, benzophenones, and xanthones, showcasing the versatility of such compounds in synthesizing complex molecular structures (Kuhakarn et al., 2011).

Asymmetric Hydrogenation

A study on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones using a specific MsDPEN-Cp*Ir(III) complex as a catalyst has shown the potential of these reactions to achieve high enantioselectivity. This research contributes to the field of asymmetric synthesis, offering a pathway to produce chiral molecules with high purity, which is crucial for pharmaceutical applications (Ohkuma et al., 2007).

Chemoselective N-Acylation

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents exhibits good chemoselectivity. This study underscores the importance of understanding the structure-reactivity relationship to enhance the selectivity of chemical reactions, which is essential in the synthesis of complex molecules (Kondo et al., 2000).

Vicarious Nucleophilic Substitutions

Research into vicarious nucleophilic substitution (VNS) of hydrogen in specific methanesulfonamide derivatives has opened up new possibilities for functionalizing aromatic compounds. This approach allows for the introduction of various functional groups into aromatic rings, expanding the toolkit available for molecular modification and drug synthesis (Lemek et al., 2008).

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N2O3S/c1-26-18-8-10-23(11-9-18)17-5-3-16(4-6-17)22-27(24,25)13-14-12-15(20)2-7-19(14)21/h2-7,12,18,22H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCLEQNYZHGCJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)

![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)

![3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2371557.png)

![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2371559.png)

![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)

![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)